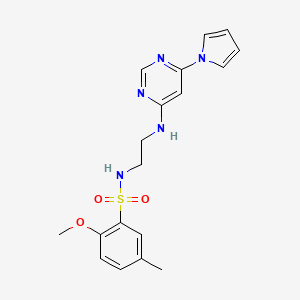
N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-methoxy-5-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-methoxy-5-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C18H21N5O3S and its molecular weight is 387.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-methoxy-5-methylbenzenesulfonamide is a complex organic compound that belongs to the sulfonamide class. Its unique structural features suggest significant potential in medicinal chemistry, particularly in targeting various biological pathways.
Structural Characteristics
The compound's structure includes:
- Pyrimidine Ring : Known for its role in nucleic acids and as a target for various therapeutic agents.
- Pyrrole Moiety : Often associated with biological activity, including antimicrobial and anticancer properties.
- Benzenesulfonamide Group : This functional group is known for its diverse biological activities, especially in the inhibition of enzymes and receptors.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, including:
- Kinases : The compound may act as a kinase inhibitor, which is crucial in cancer therapy as dysregulated kinase activity is often implicated in tumorigenesis.
- Enzymatic Pathways : It may also modulate inflammatory pathways by inhibiting cytokine production, contributing to its therapeutic potential in inflammatory diseases.
In Vitro Studies
Preliminary studies have indicated that compounds with similar structures exhibit significant biological activities. For instance, N-(2-aminoethyl)-benzenesulfonamide derivatives have shown:
- Cardiovascular Effects : Reduction in perfusion pressure and coronary resistance in isolated rat heart models .
Case Studies
- Anticancer Activity :
- Inflammatory Response Modulation :
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally related compounds is essential:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Bosutinib | Pyridine derivative | Anticancer |
| Milrinone | Pyridine and amine groups | Cardiovascular agent |
| Neratinib | Aniline and pyridine | Anticancer |
| Olprinone | Pyridine and carbonyl | Cardiovascular agent |
This table highlights the diversity within this chemical class while underscoring the unique combination of functionalities present in this compound.
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyrimidine Ring : Utilizing suitable precursors through cyclization reactions.
- Substitution with Pyrrole : Functionalizing the pyrimidine ring via nucleophilic substitution.
- Attachment of the Benzenesulfonamide Moiety : Final coupling to form the complete structure.
Future Directions
Further research is needed to elucidate the full spectrum of biological activities associated with this compound. Potential areas for investigation include:
- Detailed kinetic studies to understand its inhibition mechanisms on target enzymes.
- In vivo studies to assess therapeutic efficacy and safety profiles.
Properties
IUPAC Name |
2-methoxy-5-methyl-N-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3S/c1-14-5-6-15(26-2)16(11-14)27(24,25)22-8-7-19-17-12-18(21-13-20-17)23-9-3-4-10-23/h3-6,9-13,22H,7-8H2,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMBFDATENFYMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCNC2=CC(=NC=N2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














